

physical and chemical properties of (+-)methionine

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An In-depth Technical Guide to the Physical and Chemical Properties of (+-)-Methionine

Introduction

Methionine is a sulfur-containing, essential α-amino acid crucial for protein synthesis and a wide array of metabolic processes. Its racemic form, **(+-)-methionine** or DL-Methionine, is of significant interest in pharmaceutical and nutritional sciences.[1] As a precursor to vital molecules like S-adenosylmethionine (SAM), cysteine, and glutathione, methionine sits at the heart of cellular anabolism, signaling, and redox homeostasis.[2][3][4] This guide provides a comprehensive overview of the core physical and chemical properties of **(+-)-methionine**, detailed experimental protocols for their determination, and visualizations of its metabolic significance for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of **(+-)-methionine** are summarized below. These properties are critical for its handling, formulation, and analysis.

Data Summary

The quantitative properties of racemic **(+-)-methionine** are presented in Table 1 for easy reference and comparison.



Property	Value	References
IUPAC Name	(RS)-2-Amino-4- (methylthio)butanoic acid	[5]
Molecular Formula	C5H11NO2S	
Molecular Weight	149.21 g/mol	_
Appearance	White crystalline powder or flakes	
Melting Point	~281 °C (decomposes)	_
Boiling Point	Decomposes below boiling point	_
Density	1.340 g/cm ³	_
pKa1 (α-carboxyl)	2.28	_
pKa₂ (α-amino)	9.21	_
Isoelectric Point (pI)	5.74	_
Water Solubility	Sparingly soluble	_
Solubility Profile	Soluble in dilute acids and alkalis; slightly soluble in ethanol; insoluble in ether.	_
pH (1% aq. solution)	5.6 - 6.1	_
LogP (Octanol/Water)	-1.87	

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of amino acids like methionine are provided below.

Melting Point Determination



The melting point is a crucial indicator of purity. For compounds like methionine that decompose at their melting point, specialized techniques may be required.

Methodology: Capillary Melting Point Apparatus (e.g., Mel-Temp)

- Sample Preparation: A small amount of finely powdered, dry (+-)-methionine is packed into a capillary tube to a height of 2-3 mm. The tube is tapped gently to compact the sample at the sealed end.
- Apparatus Setup: The capillary tube is placed into the heating block of the apparatus.
- Rapid Determination (Optional): A preliminary rapid heating run (10-20 °C/min) is performed to find an approximate melting range.
- Accurate Determination: A new sample is heated to about 20 °C below the approximate melting point. The heating rate is then slowed to 1-2 °C per minute to allow for thermal equilibrium.
- Observation: The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the entire sample becomes liquid is the end of the range. For methionine, the value will be a decomposition temperature, often characterized by discoloration.

Note: For compounds that decompose, Fast Scanning Calorimetry (FSC) can be employed to outrun decomposition kinetics and obtain a more accurate thermodynamic melting point.

Solubility Determination

Solubility data is essential for formulation, dosage form design, and purification processes like anti-solvent crystallization.

Methodology: Isothermal Gravimetric Method

- Solution Preparation: An excess amount of **(+-)-methionine** is added to a known volume of the desired solvent (e.g., water, ethanol/water mixtures) in a sealed vial.
- Equilibration: The vials are agitated in a thermostated shaker bath at a constant temperature (e.g., 298.15 K) for an extended period (e.g., 24-48 hours) to ensure the solution reaches



saturation equilibrium.

- Sample Collection: After equilibration, the suspension is allowed to settle. A clear aliquot of the supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter to prevent the transfer of solid particles.
- Quantification: The mass of the collected aliquot is determined. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven).
- Calculation: The mass of the remaining solid methionine is measured. The solubility is then calculated and expressed in units such as g/100g of solvent or mol/L.

pKa Determination by Titration

The pKa values define the ionization state of the amino acid at different pH values, which influences its solubility, charge, and biological activity.

Methodology: Potentiometric Titration

- Materials: A standardized solution of (+-)-methionine (e.g., 0.1 M), standardized solutions of a strong acid (0.1 M HCl) and a strong base (0.1 M NaOH), a calibrated pH meter, a burette, and a magnetic stirrer are required.
- Initial State: A known volume (e.g., 20 mL) of the methionine solution is placed in a beaker, and its initial pH is recorded.
- Acidic Titration: The solution is titrated with the 0.1 M HCl solution, adding small, precise
 increments (e.g., 0.3-0.5 mL). The pH is recorded after each addition until the pH drops to
 approximately 1.5. This protonates the carboxylate group.
- Basic Titration: A fresh 20 mL sample of the methionine solution is titrated with 0.1 M NaOH
 in a similar incremental manner. The pH is recorded after each addition until it reaches
 approximately 12.5. This deprotonates the ammonium group.
- Data Analysis: The pH values are plotted against the equivalents of acid and base added.
 The resulting titration curve will show two inflection points.



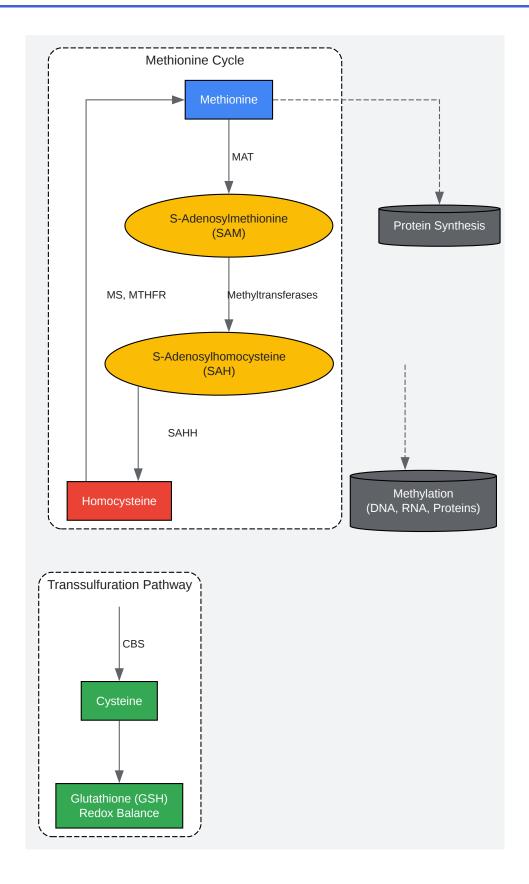
• pKa Determination: The pKa values correspond to the pH at the midpoints of the two buffering regions (the flattest parts of the curve). pKa₁ is the midpoint of the titration from the zwitterionic form to the fully protonated form, and pKa₂ is the midpoint of the titration from the zwitterionic form to the fully deprotonated form.

Signaling and Metabolic Pathways

Methionine is not merely a building block for proteins; it is a central hub in cellular metabolism, directly influencing growth, redox status, and epigenetic regulation.

The core of its function lies in the Methionine Cycle, where it is converted to S-adenosylmethionine (SAM). SAM is the universal methyl donor for the methylation of DNA, RNA, proteins, and lipids. After donating its methyl group, SAM becomes S-adenosylhomocysteine (SAH), which is hydrolyzed to homocysteine. Homocysteine can either be re-methylated to regenerate methionine or enter the Transsulfuration Pathway to be irreversibly converted into cysteine, a precursor for the critical antioxidant glutathione (GSH). The availability of methionine can act as a signal to activate anabolic programs, including the synthesis of other amino acids and nucleotides, and to regulate growth pathways like mTORC1.





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Core Methionine Metabolic Pathways.



Experimental Workflows

The quantification of methionine and related metabolites in biological matrices is a common requirement in clinical and research settings. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.

A typical workflow for the analysis of amino acids involves sample preparation to remove interfering substances, derivatization to make the non-chromophoric amino acids detectable, chromatographic separation, and finally, detection and quantification.



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Workflow for Amino Acid Analysis by HPLC.

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